molecular formula C17H24N4O2S B2782130 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1798520-02-1

1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2782130
CAS No.: 1798520-02-1
M. Wt: 348.47
InChI Key: WMZOZGSEZRJQGL-UHFFFAOYSA-N
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Description

1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a triazole moiety and a tetramethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with a triazole group through a cycloaddition reaction. The tetramethylbenzenesulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins, nucleic acids, or other biomolecules.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In industrial applications, this compound might be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine include other piperidine derivatives, triazole-containing compounds, and sulfonyl-substituted molecules. Examples include:

  • 1-(4-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
  • 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)azepane
  • 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)morpholine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-12-11-13(2)15(4)17(14(12)3)24(22,23)20-8-5-16(6-9-20)21-10-7-18-19-21/h7,10-11,16H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZOZGSEZRJQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C=CN=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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